3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one
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Overview
Description
3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfanyl and ethylphenoxyethyl groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as anhydrous aluminum chloride. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction progress ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to form alcohols.
Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce secondary alcohols .
Scientific Research Applications
3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl and ethylphenoxyethyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1,2-propanediol
- 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one features a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H24N2O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]butan-2-one |
InChI |
InChI=1S/C21H24N2O2S/c1-4-17-9-11-18(12-10-17)25-13-14-26-21-22-19-7-5-6-8-20(19)23(21)15(2)16(3)24/h5-12,15H,4,13-14H2,1-3H3 |
InChI Key |
SQIAWEVBPXXSTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C(C)C(=O)C |
Origin of Product |
United States |
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